![molecular formula C20H19FN2O4 B4642783 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid](/img/structure/B4642783.png)
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Description
4-{[2-(Benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid is a compound of interest in various chemical and pharmaceutical studies. It is related to a class of compounds that have been explored for their potential in synthesizing inhibitors and other biologically active molecules.
Synthesis Analysis
- Synthesis of similar compounds often involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a related compound (Yuan Guo-qing, 2013).
- Another relevant synthesis approach involves the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, which could be applicable to the synthesis of related compounds (A. El‐Faham et al., 2013).
Molecular Structure Analysis
- The crystal structure of related compounds, such as {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction, highlighting details such as crystallization in orthorhombic space groups and specific bond angles and lengths (Charu Mahawer et al., 2013).
Chemical Reactions and Properties
- Related compounds exhibit a range of chemical reactions, including hydrogenation to produce optically active derivatives, as seen in the hydrogenation of (Z) -α-N-benzoylamino-β-(fluorophenyl)-acrylic acids (H. Krause et al., 1992).
- Reactivity with various agents such as hydrazines and primary amines, leading to a variety of products like pyrazoles and pyrimidine derivatives, is observed in compounds like (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene (B. Stanovnik et al., 2002).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystalline structure, are often determined through methods like X-ray crystallography, as in the case of the related compound {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester (Charu Mahawer et al., 2013).
Chemical Properties Analysis
- The chemical behavior of these compounds, such as reactivity with different functional groups, stability, and the formation of derivatives, can be complex and varied. For example, (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene shows diverse reactivity leading to the formation of pyrazoles and pyrimidine derivatives (B. Stanovnik et al., 2002).
properties
IUPAC Name |
4-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-16-10-5-4-9-15(16)13-17(20(27)22-12-6-11-18(24)25)23-19(26)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFZQQRVTYKRG-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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